(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone
Overview
Description
“(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone” is a chemical compound with the CAS Number: 1332355-13-1 . It has a molecular weight of 264.3 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10F2OS/c1-18-11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Polymer Development
A study developed a difluoro aromatic ketone monomer related to (3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone, used in preparing poly(arylene ether sulfone)s. These polymers, with quaternary ammonium groups, exhibited notable hydroxide conductivity and stability, significant for membrane applications (Shi et al., 2017).
Synthesis of Arylmethanones
A related compound was synthesized and characterized, showing potential as an intermediate for producing a variety of arylmethanones with diverse biological activities (Wang et al., 2015).
Antimicrobial Activity
Research on difluorophenyl(piperidin-4-yl)methanone oxime derivatives, closely related to the compound , revealed good antimicrobial activity against certain pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Synthesis of Fluorescent Materials
A study involved synthesizing a monomer containing a difluorophenyl group, similar to the specified compound, used in creating high fluorescence intensity poly(aryl ether ketone) copolymers. These materials showed strong fluorescence, suggesting applications in advanced materials (Li et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
(3,4-difluorophenyl)-(3-methylsulfanylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2OS/c1-18-11-4-2-3-9(7-11)14(17)10-5-6-12(15)13(16)8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVQDQGTXQKHMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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